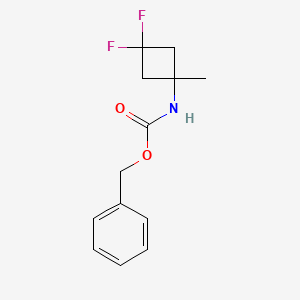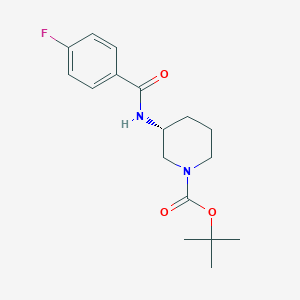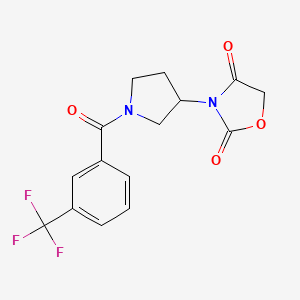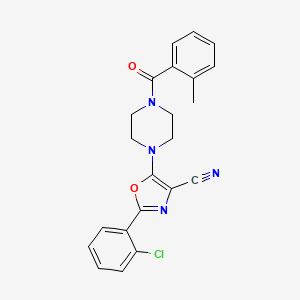![molecular formula C20H25N7O B2499065 1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 887456-09-9](/img/structure/B2499065.png)
1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step chemical processes that incorporate various substituents into the core structure to achieve desired properties. For instance, the synthesis of related compounds has been demonstrated through approaches that involve the construction of the pyrazolo[3,4-d]pyrimidine core followed by sequential addition of substituents, such as morpholino and phenylpiperazine groups, under controlled conditions to ensure specificity and high yields (Wang et al., 2018).
Applications De Recherche Scientifique
Environmental Exposure and Toxicology
Research on similar compounds, particularly those related to environmental exposure and toxicology, sheds light on the potential environmental impact and human health implications of chemical exposure. For instance, studies on organophosphorus (OP) and pyrethroid (PYR) pesticides have highlighted the widespread environmental exposure among children, emphasizing the need for regulatory measures to mitigate health risks (Babina et al., 2012).
Pharmacological Applications
Another area of significant research interest is the pharmacological applications of pyrazolopyrimidine compounds. Allopurinol, a well-known drug used to treat gout, shares a similar pyrazolo[3,4-d]pyrimidine core structure. Its effectiveness in reducing hyperuricemia and preventing uric acid nephropathy in children with various neoplastic diseases highlights the therapeutic potential of compounds within this class (Krakoff & Murphy, 1968).
Neurological Research
In neurological research, the exploration of compounds like indiplon, which is a positive allosteric GABA_A receptor modulator, reveals the potential for developing new treatments for conditions such as insomnia. Indiplon's comparison with triazolam in terms of abuse potential and effects on psychomotor and cognitive performance underscores the importance of understanding the pharmacological profiles of these compounds for therapeutic use (Carter et al., 2007).
Cancer Research
Investigations into the metabolism and effects of dietary carcinogens, such as heterocyclic amines formed during meat cooking, provide insights into cancer risk and the mechanisms of carcinogenesis. Understanding how these compounds are metabolized and their impact on human health can inform dietary recommendations and cancer prevention strategies (Vanhaecke et al., 2008).
Propriétés
IUPAC Name |
4-[1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-24-18-17(15-21-24)19(26-11-13-28-14-12-26)23-20(22-18)27-9-7-25(8-10-27)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOCECWSSMEIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)
![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)

![Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2498993.png)


![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2498998.png)

![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-5-phenylphenyl]ethanone](/img/structure/B2499001.png)